1-Phenyl-6,6-dimethyl-7-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one
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Overview
Description
1-Phenyl-6,6-dimethyl-7-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one is a fascinating compound due to its unique chemical structure and potential applications in various scientific fields. This compound combines several functional groups, including triazole and indazole moieties, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-6,6-dimethyl-7-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one typically involves multiple steps:
Starting with the preparation of the triazole ring via a cycloaddition reaction.
Subsequent attachment of the hydroxymethyl group to the triazole.
Formation of the indazole ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for efficiency, yield, and cost-effectiveness. This would likely involve:
Large-scale cycloaddition reactions using automated equipment.
High-purity reagents to ensure consistency and quality.
Controlled reaction conditions to maximize yield and minimize side products.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-6,6-dimethyl-7-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one can undergo various chemical reactions:
Oxidation: : The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : Reduction of the triazole ring can modify its electronic properties.
Substitution: : Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. Reaction conditions are carefully controlled to favor the desired products.
Major Products
Oxidation yields compounds with aldehyde or carboxylic acid functional groups.
Reduction produces more saturated triazole derivatives.
Substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biochemical interactions, particularly due to the presence of the triazole and indazole moieties.
Medicine: : Investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: : Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism by which 1-Phenyl-6,6-dimethyl-7-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one exerts its effects involves several key aspects:
Molecular Targets and Pathways
The compound may interact with enzymes or receptors in biological systems, affecting various biochemical pathways.
The triazole ring can serve as a binding site for metal ions, potentially altering the activity of metalloenzymes.
Comparison with Similar Compounds
When compared to similar compounds, 1-Phenyl-6,6-dimethyl-7-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one stands out due to its unique combination of functional groups:
Similar Compounds
1-Phenyl-4,5,6,7-tetrahydroindazole: : Lacks the triazole and hydroxymethyl groups.
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-4-one: : Lacks the phenyl and triazole moieties.
1,2,3-Triazole-4-carboxylic acid derivatives: : Do not have the indazole ring.
These differences in structure lead to distinct chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
7-[4-(hydroxymethyl)triazol-1-yl]-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-18(2)8-15(25)14-9-19-23(13-6-4-3-5-7-13)16(14)17(18)22-10-12(11-24)20-21-22/h3-7,9-10,17,24H,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGRSXXSUAZKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C1N3C=C(N=N3)CO)N(N=C2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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